molecular formula C20H21N3O2 B11265286 1-(4-ethoxyphenyl)-3-(phenethylamino)pyrazin-2(1H)-one

1-(4-ethoxyphenyl)-3-(phenethylamino)pyrazin-2(1H)-one

Cat. No.: B11265286
M. Wt: 335.4 g/mol
InChI Key: ZJUOYMHFLSBBCY-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound with a molecular formula of C18H23NO This compound is characterized by the presence of an ethoxyphenyl group and a phenylethylamino group attached to a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

    Formation of the Phenylethylamino Intermediate: The phenylethylamino group can be synthesized by reacting phenylethylamine with a suitable acylating agent.

    Cyclization to Form the Dihydropyrazinone Core: The final step involves the cyclization of the intermediates to form the dihydropyrazinone core. This can be achieved through a condensation reaction under acidic or basic conditions, followed by cyclization under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of 1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE
  • 1-(4-HYDROXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE
  • 1-(4-CHLOROPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE

Uniqueness

1-(4-ETHOXYPHENYL)-3-[(2-PHENYLETHYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-phenylethylamino)pyrazin-2-one

InChI

InChI=1S/C20H21N3O2/c1-2-25-18-10-8-17(9-11-18)23-15-14-22-19(20(23)24)21-13-12-16-6-4-3-5-7-16/h3-11,14-15H,2,12-13H2,1H3,(H,21,22)

InChI Key

ZJUOYMHFLSBBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3

Origin of Product

United States

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